molecular formula C12H16N2O3S B12174629 1-(2-(2-Methylthiazol-4-yl)acetyl)piperidine-4-carboxylic acid

1-(2-(2-Methylthiazol-4-yl)acetyl)piperidine-4-carboxylic acid

Cat. No.: B12174629
M. Wt: 268.33 g/mol
InChI Key: HEQBNHRLEVQGSH-UHFFFAOYSA-N
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Chemical Reactions Analysis

1-(2-(2-Methylthiazol-4-yl)acetyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the corresponding alcohols or amines .

Scientific Research Applications

1-(2-(2-Methylthiazol-4-yl)acetyl)piperidine-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-(2-Methylthiazol-4-yl)acetyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, altering their activity. The piperidine moiety may enhance the compound’s binding affinity and selectivity . These interactions can modulate various biological pathways, leading to the observed therapeutic effects .

Biological Activity

1-(2-(2-Methylthiazol-4-yl)acetyl)piperidine-4-carboxylic acid (C12H16N2O3S) is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, including antibacterial, antifungal, and anticancer activities, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a thiazole moiety, which is known for its diverse biological activities. Its molecular weight is approximately 268.33 g/mol, and it exhibits various functional groups that contribute to its reactivity and interaction with biological targets.

Antibacterial Activity

Research has shown that this compound possesses significant antibacterial properties. In a study evaluating various piperidine derivatives, this compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.0039 mg/mL
Escherichia coli0.025 mg/mL
Pseudomonas aeruginosa0.1 mg/mL

These results indicate that the compound is particularly potent against Staphylococcus aureus, suggesting its potential as an antibacterial agent in therapeutic applications .

Antifungal Activity

In addition to antibacterial effects, the compound has shown antifungal activity. It was tested against various fungal strains, including Candida albicans.

Fungal StrainMinimum Inhibitory Concentration (MIC)
Candida albicans3.125 mg/mL
Fusarium oxysporum56.74 mg/mL

The antifungal properties highlight the compound's versatility in combating microbial infections .

Anticancer Activity

The anticancer potential of the compound has also been investigated, particularly in relation to its cytotoxic effects on cancer cell lines. A structure-activity relationship (SAR) analysis indicates that modifications to the thiazole ring can enhance its anticancer efficacy.

Cell LineIC50 (µM)
A-431 (skin cancer)1.98 ± 1.22
Jurkat (leukemia)1.61 ± 1.92

These findings suggest that the compound may interact with cellular mechanisms involved in cancer proliferation, potentially serving as a lead compound for further development in cancer therapy .

Case Studies

Several case studies have evaluated the biological activities of similar thiazole-containing compounds, providing insights into their pharmacological profiles:

  • Anticonvulsant Activity : Compounds with thiazole moieties have shown significant anticonvulsant properties in animal models, indicating a broad spectrum of neuropharmacological effects.
  • Cytotoxicity Studies : Thiazole derivatives have been tested for their ability to induce apoptosis in cancer cells, with some demonstrating mechanisms involving mitochondrial pathways and caspase activation.

Properties

Molecular Formula

C12H16N2O3S

Molecular Weight

268.33 g/mol

IUPAC Name

1-[2-(2-methyl-1,3-thiazol-4-yl)acetyl]piperidine-4-carboxylic acid

InChI

InChI=1S/C12H16N2O3S/c1-8-13-10(7-18-8)6-11(15)14-4-2-9(3-5-14)12(16)17/h7,9H,2-6H2,1H3,(H,16,17)

InChI Key

HEQBNHRLEVQGSH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)CC(=O)N2CCC(CC2)C(=O)O

Origin of Product

United States

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